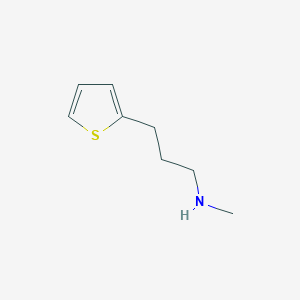

N-methyl-3-thiophen-2-ylpropan-1-amine

Description

Contextualization within Thiophene-Containing Amine Chemical Space

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is considered a "privileged pharmacophore" in medicinal chemistry. sigmaaldrich.comsigmaaldrich.com This means that the thiophene nucleus is a common feature in a variety of biologically active compounds. The ability of the thiophene ring to act as a bioisostere for a benzene (B151609) ring allows for the modification of a molecule's physicochemical properties without losing its biological activity. Thiophene-containing compounds have been developed for a wide range of applications, including as anti-inflammatory, antimicrobial, and anticancer agents. sigmaaldrich.comsigmaaldrich.com

The introduction of an amine function to a thiophene-containing scaffold further expands the chemical space, allowing for the formation of salts and providing a handle for further chemical modifications. The specific compound N-methyl-3-thiophen-2-ylpropan-1-amine is a notable example within this chemical class, primarily recognized as a key intermediate in the synthesis of more complex molecules. A prominent example is its close structural relationship to duloxetine, a serotonin-norepinephrine reuptake inhibitor. researchgate.netnih.govwikipedia.org

Structural Significance of the Propan-1-amine Scaffold

The propan-1-amine portion of this compound provides a flexible three-carbon linker between the aromatic thiophene ring and the terminal amine group. This linker is a common feature in many biologically active compounds as it allows for optimal positioning of the key functional groups for interaction with biological targets. The secondary amine in the scaffold, with its methyl substituent, influences the compound's basicity and lipophilicity. The presence of the amine group is often crucial for the biological activity of related compounds. nih.gov

The general structure of a propan-1-amine consists of a propyl group attached to an amino group. nih.gov This simple aliphatic amine is a versatile building block in organic synthesis.

Overview of Research Motivations in Synthetic and Mechanistic Chemistry

The primary motivation for research involving this compound appears to be its utility as a synthetic intermediate. The synthesis of its precursor, 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, has been a subject of study, particularly focusing on stereoselective methods to obtain specific enantiomers. researchgate.net This is of high importance in the synthesis of chiral drugs, where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects.

The synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, a direct precursor to the (S)-enantiomer of this compound, has been achieved with high enantiomeric excess using biocatalytic methods. researchgate.net This highlights the interest in developing efficient and environmentally friendly synthetic routes to this class of compounds. Mechanistic studies in this area are often focused on understanding the stereoselectivity of the reduction reactions used to produce the chiral alcohol precursor.

Structure

3D Structure

Properties

Molecular Formula |

C8H13NS |

|---|---|

Molecular Weight |

155.26 g/mol |

IUPAC Name |

N-methyl-3-thiophen-2-ylpropan-1-amine |

InChI |

InChI=1S/C8H13NS/c1-9-6-2-4-8-5-3-7-10-8/h3,5,7,9H,2,4,6H2,1H3 |

InChI Key |

UNUUERBHCKDOEI-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCC1=CC=CS1 |

Origin of Product |

United States |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Analysis for Structural Assignments

Carbon-13 (¹³C) NMR Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in N-methyl-3-thiophen-2-ylpropan-1-amine would give rise to a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for confirming the number of carbon atoms and identifying the types of carbon environments (e.g., aromatic, aliphatic, or attached to a heteroatom). For instance, the carbon atoms of the thiophene (B33073) ring would resonate at different chemical shifts compared to the sp³-hybridized carbons of the propyl chain and the methyl group.

Advanced NMR Techniques (e.g., 2D NMR) for Complex Structures

For more complex molecules or to resolve ambiguities in 1D NMR spectra, two-dimensional (2D) NMR techniques are utilized. mdpi.com Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons and carbons. mdpi.com A COSY spectrum would reveal correlations between adjacent protons, helping to piece together the fragments of the molecule, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, providing definitive C-H assignments. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of a compound's molecular mass. mdpi.com This accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₈H₁₃NS), HR-MS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the purity assessment of volatile compounds. In the analysis of this compound, a sample would first be vaporized and separated based on its boiling point and affinity for the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification and quantification. This method is effective for identifying and quantifying any impurities present in the sample. For the related compound, methiopropamine, GC-MS data is available in the PubChem database. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique essential for the separation, identification, and quantification of impurities within a sample of this compound. The liquid chromatography component separates the parent compound from any process-related impurities or degradation products based on their differential partitioning between a stationary phase and a mobile phase. The mass spectrometry component then ionizes the separated molecules and measures their mass-to-charge ratio, providing highly specific molecular weight information that aids in the structural identification of unknown impurities.

This technique is particularly relevant as related compounds are often classified as pharmaceutical analytical impurities (PAI) of active pharmaceutical ingredients. sigmaaldrich.com For instance, this compound is structurally related to impurities of drugs like Duloxetine, such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, which is designated as "Duloxetine impurity B". nih.gov The high sensitivity and selectivity of LC-MS allow for the detection and characterization of such impurities even at trace levels, ensuring the purity and quality of the target compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These vibrations are unique to the molecule's structure and the specific bonds and functional groups it contains, acting as a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of its functional groups. For this compound, FT-IR is instrumental in confirming the presence of its key structural features.

Theoretical and experimental studies on structurally similar molecules provide a basis for assigning the expected vibrational frequencies. biointerfaceresearch.comresearchgate.net The spectrum would be characterized by absorptions from C-H stretching in the thiophene ring and the alkyl chain, N-H stretching of the secondary amine, and C-N stretching vibrations. docbrown.info The absence of a broad O-H stretch (around 3300 cm⁻¹) would confirm it is not the hydroxylated impurity, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. libretexts.org

Table 1: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Thiophene C-H | Stretching | ~3100 |

| Alkyl C-H | Stretching | 2850-3000 libretexts.org |

| Secondary Amine N-H | Stretching | 3300-3500 |

| Secondary Amine N-H | Bending | 1550-1650 |

| C-N (Aliphatic Amine) | Stretching | 1020-1220 docbrown.info |

| Thiophene Ring | C=C Stretching | ~1600 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering monochromatic light from a laser and analyzing the frequency shift of the scattered light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations, offering a more complete picture of the molecular structure.

Studies on related thiophene-containing compounds have utilized FT-Raman spectroscopy in conjunction with Density Functional Theory (DFT) calculations to make complete vibrational assignments. biointerfaceresearch.comresearchgate.net The Raman spectrum of this compound would clearly show signals corresponding to the thiophene ring's symmetric vibrations and the carbon-carbon backbone. Furthermore, low-frequency Raman spectroscopy (in the terahertz range) can be particularly useful for analyzing the compound's polymorphic forms by probing lattice vibrations and intermolecular interactions. coherent.com This allows for clear differentiation between different crystalline structures, which may not be as easily distinguished by other methods. coherent.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. This technique is primarily used to analyze compounds containing chromophores, such as conjugated π-systems. The thiophene ring in this compound acts as a chromophore, making it suitable for UV-Vis analysis.

The resulting spectrum provides information about the electronic structure of the molecule. Quantum mechanical studies on analogous molecules, such as methyl[(3S)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]amine, have used UV-Vis data to explore electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. researchgate.net For this related compound, the calculated energy gap was found to be 4.67 eV, which indicates the energy required for electronic excitation and relates to the molecule's reactivity and stability. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive analytical method for determining the three-dimensional atomic and molecular structure of a crystalline solid. When a beam of X-rays strikes a crystal, the atoms diffract the rays into a specific pattern based on their arrangement. Analysis of this diffraction pattern allows for the precise calculation of bond lengths, bond angles, and unit cell dimensions.

For this compound, XRD analysis would be essential to confirm its exact solid-state conformation and packing arrangement, provided it can be isolated in a crystalline form. This technique is the gold standard for identifying different polymorphs (different crystalline forms of the same compound), which can have distinct physical properties.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for both the purification and analysis of this compound. These methods separate components of a mixture based on their different affinities for a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. For a related compound, a mobile phase of hexane:ethyl acetate (B1210297) (5.0:5.0 v/v) was used to validate the completion of a reaction. researchgate.net A similar system could be developed for this compound to quickly assess its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through the column, leading to higher resolution and faster separation times. It is the cornerstone of quality control in the pharmaceutical industry for quantifying the main component and its impurities. Coupled with a UV detector, HPLC can be used to determine the purity of this compound with high accuracy and precision.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For the analysis of related compounds, such as 3-(methylamino)-1-(2-thienyl)propan-1-ol, specific HPLC conditions have been established to ensure accurate purity determination. google.com

The selection of the stationary phase, typically a C18 or a specialized chiral column, is critical. The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve effective separation of the main compound from any impurities. google.com The flow rate and column temperature are also key parameters that are fine-tuned to obtain sharp, well-resolved peaks. google.com Detection is commonly performed using a UV detector set at a wavelength where the thiophene chromophore exhibits strong absorbance, such as 235 nm. google.com

The resulting chromatogram provides a quantitative measure of purity by comparing the peak area of the main compound to the total area of all observed peaks. This allows for the detection and quantification of any synthesis-related impurities or degradation products.

Table 1: Illustrative HPLC Parameters for the Analysis of a Related Compound

| Parameter | Condition |

| Column | "SHISEIDO Chiral CD-Ph" 5.0 μm, 4.6 mm I.D. × 250 mm |

| Mobile Phase | 0.2M Sodium Perchlorate aqueous solution / Acetonitrile (70/30) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detector | UV at 235 nm |

| Retention Time | (R)-isomer: 11 min, (S)-isomer: 13 min |

Note: The conditions presented are for a structurally similar compound, 3-(methylamino)-1-(2-thienyl)propan-1-ol, and serve as a representative example. google.com

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different pharmacological activities, it is crucial to determine the enantiomeric excess (e.e.) of a given sample. mdpi.com Chiral chromatography is the gold standard for this purpose, enabling the separation and quantification of individual enantiomers. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. mdpi.com The choice of the CSP is paramount and is often based on derivatives of cellulose (B213188) or amylose (B160209), or cyclodextrins. nih.gov For the separation of amine-containing compounds, specialized chiral columns are employed. cam.ac.uknih.gov

The mobile phase is carefully selected to maximize the resolution between the enantiomeric peaks. The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A high e.e. value is often a critical quality attribute for chiral drug substances.

Table 2: Representative Chiral HPLC Parameters for Enantiomeric Separation of a Related Amine

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., "SHISEIDO Chiral CD-Ph") |

| Mobile Phase | Buffered aqueous solution with an organic modifier (e.g., Acetonitrile) |

| Flow Rate | Optimized for maximal resolution (e.g., 1.0 mL/min) |

| Detection | UV (e.g., 235 nm) |

Note: The specific conditions would be optimized for this compound to achieve baseline separation of its enantiomers.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of chemical compounds. For N-methyl-3-thiophen-2-ylpropan-1-amine, DFT calculations would be the foundational step in its theoretical characterization. These calculations typically employ a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation approximately.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates that correspond to the minimum energy on the potential energy surface.

For a flexible molecule like this compound, which contains several single bonds, multiple low-energy conformations may exist. A conformational analysis would be necessary to identify the various stable conformers and determine their relative energies. This would involve systematically rotating the bonds of the propyl-amine chain and the orientation of the thiophene (B33073) ring to locate all energy minima. The conformer with the absolute lowest energy, the global minimum, would then be used for subsequent calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density indicate the sites most susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are the most likely sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies high kinetic stability. google.com

For this compound, an FMO analysis would map the distribution of these orbitals across the molecule, identifying the electron-rich thiophene ring and the nitrogen atom as key sites for reactivity. The energy gap would provide a quantitative measure of its chemical stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions.

Red/Yellow: Indicates regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. For this molecule, such regions would be expected around the sulfur and nitrogen atoms.

Blue: Indicates regions of positive electrostatic potential, which are electron-poor and are favorable sites for nucleophilic attack. These areas are typically found around hydrogen atoms.

Green: Represents neutral or near-zero potential regions.

The MEP map for this compound would provide a clear picture of its charge landscape, highlighting the electronegative heteroatoms and guiding the understanding of its intermolecular interactions.

Quantum Chemical Modeling of Reactivity and Stability

Building upon the FMO analysis, a set of global reactivity descriptors can be calculated using the energies of the HOMO and LUMO. These quantum chemical parameters provide a more detailed understanding of the molecule's reactivity and stability.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. google.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

These calculated values would allow for a quantitative comparison of the reactivity of this compound with other related compounds.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical tool that examines the interactions between filled and vacant orbitals within a molecule. It provides detailed information about charge transfer, delocalization, and hyperconjugative interactions, which contribute to molecular stability.

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms into antibonding orbitals of adjacent bonds. It would also reveal the stabilization energy associated with these interactions, offering a deeper insight into the electronic factors that govern the molecule's structure and stability beyond a simple Lewis structure representation.

Simulation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data and confirming a synthesized structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (1H and 13C) of a molecule. For this compound, these calculated shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), would help in the assignment of peaks in an experimentally obtained NMR spectrum. A patent mentioning this compound references 1H NMR spectroscopy, but does not provide the data.

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical Infrared (IR) spectrum can be generated. This involves computing the second derivatives of the energy with respect to atomic positions. The calculated frequencies correspond to the vibrational modes of the molecule (e.g., C-H stretching, N-H bending), and their intensities can also be predicted. This simulated spectrum is a powerful tool for identifying functional groups and confirming the molecule's structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic transitions that give rise to UV-Vis absorption spectra. The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This would help in understanding the electronic transitions within the thiophene chromophore and the molecule as a whole.

Mechanistic Studies through Computational Approaches

While specific computational mechanistic studies on the synthesis or reactions of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms, as demonstrated in studies of other complex organic molecules. acs.orgacs.orgajrconline.orgrsc.org Computational approaches can be instrumental in understanding the formation of this compound, for instance, through the reductive amination of a suitable thiophene-containing ketone or aldehyde with methylamine (B109427).

A hypothetical DFT study on the synthesis of this compound could investigate the following:

Reaction Pathway Analysis: Mapping the potential energy surface of the reaction to identify the most likely reaction pathway. This would involve locating the transition states for key steps such as imine formation and subsequent reduction.

Role of Catalysts and Reagents: Modeling the interaction of the reactants with catalysts or reducing agents to understand their role in facilitating the reaction and influencing stereoselectivity, if applicable.

For example, in related computational studies on other organic reactions, DFT has been used to provide detailed mechanistic pictures, including the elucidation of stereoselectivity and the role of various intermediates. acs.orgrsc.org Such computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

First-Order Hyperpolarizability and Nonlinear Optical Properties

The field of nonlinear optics (NLO) explores the interaction of intense electromagnetic fields with materials, leading to a range of applications in optoelectronics and photonics. frontiersin.orgnih.gov Materials with high second-order NLO responses, characterized by a large first-order hyperpolarizability (β), are of particular interest. Computational methods, particularly DFT, have become essential tools for predicting and understanding the NLO properties of molecules.

Thiophene-containing compounds have been a focus of NLO research due to the electron-rich nature of the thiophene ring, which can act as an efficient electron donor. nih.govmdpi.com The NLO response of these molecules is typically governed by intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group, mediated by a π-conjugated system.

Computational studies on various thiophene derivatives have consistently demonstrated their potential as NLO materials. nih.govmdpi.com These studies typically involve the calculation of the first-order hyperpolarizability (β) tensor components and the total hyperpolarizability (β_tot). The results from these studies can provide a qualitative understanding of the NLO potential of this compound.

Below is an illustrative table of calculated first-order hyperpolarizability values for a selection of thiophene derivatives from computational studies, showcasing the impact of different substituents on the NLO response. It is important to note that these are not the values for this compound itself but provide a comparative context.

| Compound Name (Illustrative Examples) | Electron Acceptor Group | Calculated First-Order Hyperpolarizability (β_tot) (10⁻³⁰ esu) | Computational Method |

| 2-Nitro-5-thienylacetylene | Nitro | 15.8 | DFT/B3LYP |

| 2-Dicyanovinyl-5-methylthiophene | Dicyanovinyl | 25.3 | DFT/B3LYP |

| 2-(4-Nitrophenyl)-5-thiophene | Nitro-phenyl | 45.1 | DFT/CAM-B3LYP |

| 2-Thiophene-carboxaldehyde | Formyl | 5.2 | Ab initio/HF |

These computational investigations underscore the principle that the magnitude of the first-order hyperpolarizability in thiophene derivatives is highly sensitive to the nature of the electron-donating and accepting groups and the extent of π-conjugation. nih.govmdpi.com For this compound, while a significant NLO response might not be anticipated due to the lack of a strong acceptor and a conjugated linker, computational studies would be the definitive method to quantify its NLO properties.

Chemical Reactivity and Mechanistic Investigations

Oxidation and Reduction Pathways of Key Functional Groups

The functional groups of N-methyl-3-thiophen-2-ylpropan-1-amine—the thiophene (B33073) ring and the secondary amine—exhibit distinct reactivity under oxidative and reductive conditions.

Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation. Treatment of thiophenes with oxidizing agents like trifluoroperacetic acid can lead to the formation of thiophene-S-oxides. These S-oxides are often unstable and can act as intermediates that undergo further reactions, such as dimerization. researchgate.net In a related precursor, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one, thioether derivatives were successfully oxidized to their corresponding sulfones using 3-chloroperoxybenzoic acid (m-CPBA) without affecting other parts of the molecule. rsc.org

Another oxidation pathway involves the C2-C3 double bond of the thiophene ring, which can form a thiophene-2,3-epoxide. This intermediate can then rearrange, for instance, through an NIH shift mechanism. researchgate.net

Reduction: The thiophene ring is generally resistant to reduction due to its aromatic stability. However, it can be hydrogenated under specific catalytic conditions to yield tetrahydrothiophene. Thiophene-containing compounds are known to be catalyst poisons, as the sulfur atom can bind strongly to the surface of transition metal catalysts and deactivate them. youtube.com Despite this, methods have been developed for the catalytic hydrogenation of thiophenes.

Effective reduction of the thiophene ring often requires robust catalysts and specific conditions. Palladium on activated charcoal, particularly in excess and in the presence of a strong acid, has been shown to hydrogenate thiophene at room temperature under a few atmospheres of hydrogen pressure. youtube.com Ruthenium-N-heterocyclic carbene (NHC) complexes have also been described as efficient catalysts for the asymmetric hydrogenation of substituted thiophenes. acs.org The hydrogenation process on palladium-sulfide catalysts can yield both the fully saturated ring (thiolane) and products of hydrogenolysis where the ring is opened. researchgate.net

Functional groups on the side chain can also be targeted for reduction. For instance, the ketone group in the precursor 3-dimethylamino-1-(thiophen-2-yl)propan-1-one can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165). rsc.orggoogle.com Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones and typically does not affect more stable groups like esters or the thiophene ring itself under standard conditions. mdma.chresearchgate.net

Nucleophilic and Electrophilic Substitution Reactions

The aromatic thiophene ring is the primary site for substitution reactions.

Nucleophilic Substitution: Aromatic nucleophilic substitution (SNAr) on the thiophene ring is possible, especially when the ring is activated by electron-withdrawing groups. The mechanism is typically a stepwise addition-elimination pathway. A nucleophile adds to the thiophene ring, forming a negatively charged intermediate known as a Meisenheimer adduct, followed by the elimination of a leaving group to restore aromaticity. researchgate.net For this compound, such reactions would require the presence of a suitable leaving group on the thiophene ring.

Electrophilic Substitution: The thiophene ring is electron-rich and more reactive towards electrophiles than benzene (B151609). acs.orgpearson.com Electrophilic aromatic substitution (SEAr) is a characteristic reaction for thiophenes and proceeds via a cationic intermediate known as an arenium ion or Wheland intermediate. masterorganicchemistry.comwikipedia.org The reaction is initiated by the attack of an electrophile by the pi-electrons of the aromatic ring, which is the rate-determining step, followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com

For 2-substituted thiophenes, such as this compound, the existing alkyl side chain is an electron-donating, activating group. wikipedia.org This directs incoming electrophiles primarily to the C5 position (ortho/para to the sulfur and para to the substituent). If the C5 position is blocked, substitution may occur at the C3 position. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgwikipedia.orgjcu.edu.au

Alkylation and Ring Closure Reactions Involving the Propan-1-amine Scaffold

The reactivity of the propan-1-amine scaffold has been extensively studied using the precursor 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base. rsc.org This precursor serves as a versatile building block for various alkylation and cyclization reactions.

Alkylation: The Mannich base can act as an alkylating agent.

C-Alkylation: It can alkylate substrates like pyrrole (B145914) and indoles.

N-Alkylation: It is used to N-alkylate monocyclic NH-azoles such as pyrazole (B372694), imidazole, 1,2,4-triazole, and tetrazole.

S-Alkylation: It reacts with S-nucleophiles like dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively. rsc.org

Ring Closure Reactions: The propan-1-amine scaffold is suitable for constructing various heterocyclic rings when reacted with bifunctional nucleophiles. Starting from the ketonic precursor, a diverse library of compounds has been generated. rsc.org

| Reactant | Product Class |

| Hydrazine derivatives | Pyrazolines |

| Active methylene (B1212753) compounds | Pyridines |

| 1,2-Diaminobenzene | 2,3-Dihydro-1,5-1H-benzodiazepines |

| 2-Aminothiophenol | 2,3-Dihydro-1,5-1H-benzothiazepine |

| 2-Aminobenzimidazole | Pyrimido[1,2-a]benzimidazole |

| Suitable bifunctional nucleophiles | 4-Hydroxypiperidine derivatives |

| Data sourced from a study on 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. rsc.org |

Amine Exchange Reactions

The amino group on the propan-1-amine chain can be exchanged for other amines. This transamination reaction is particularly useful for synthesizing derivatives with different amine functionalities. Studies on the precursor 3-dimethylamino-1-(thiophen-2-yl)propan-1-one show that the dimethylamino group can be readily displaced by various primary and secondary amines. rsc.org This method is an effective way to prepare Mannich bases that are otherwise difficult to access directly. The reaction is often conducted in a water-ethanol mixture and works well with both aliphatic and aromatic amines. rsc.org

| Incoming Amine | Result |

| Aliphatic secondary amines | Exchange of dimethylamino group |

| Aromatic primary amines | Exchange of dimethylamino group |

| Aromatic secondary amines | Exchange of dimethylamino group |

| Data based on reactions with 3-dimethylamino-1-(thiophen-2-yl)propan-1-one. rsc.org |

Hydrolysis Reactions in Synthetic Sequences

Hydrolysis is a key reaction in certain synthetic routes to this compound and its derivatives. A notable example is the preparation of the precursor N-methyl-3-hydroxy-3-(2-thienyl)propylamine, where a carbamate (B1207046) group is used as a protecting group for the amine. The final step in this sequence is the hydrolysis of the carbamate to liberate the free secondary amine. google.com This highlights the role of hydrolysis in deprotection steps during a multi-step synthesis.

While amides are generally stable, their hydrolysis to a carboxylic acid and an amine can be achieved under acidic or basic conditions. researchgate.netwikipedia.orgresearchgate.net This type of reaction would be relevant in the degradation of amide-containing derivatives or in synthetic sequences where an amide is a precursor to the amine.

Investigation of Reaction Intermediates and Transition States

Understanding the transient species formed during reactions provides crucial insight into reaction mechanisms.

Electrophilic Substitution: As mentioned, the key intermediate in the electrophilic substitution of the thiophene ring is the arenium ion (also known as a Wheland intermediate or σ-complex), a delocalized carbocation. masterorganicchemistry.comwikipedia.orgresearchgate.net The stability of this intermediate determines the rate and regioselectivity of the reaction.

Oxidation: The oxidation of the thiophene ring proceeds through intermediates such as thiophene-S-oxide and thiophene-2,3-epoxide . researchgate.net

Photochemical Reactions: Upon photoexcitation, thiophene can undergo ring-opening to form biradical intermediates . The subsequent dynamics involve a complex interplay between internal conversion and intersystem crossing between singlet and triplet states. rsc.orgrsc.org

The study of these short-lived species often requires computational methods. Density Functional Theory (DFT) and other ab initio calculations are widely used to model reaction pathways, calculate the energies of transition states, and understand conformational preferences, such as the torsional potential between thiophene rings. acs.orgyoutube.comyoutube.com Kinetic isotope effect (KIE) studies, both experimental and computational, can also provide evidence for specific intermediates and rate-limiting steps, for example, in distinguishing between different proposed mechanisms for cross-coupling reactions on the thiophene ring. acs.org

Research on Derivatives and Analogues of N Methyl 3 Thiophen 2 Ylpropan 1 Amine

Design and Synthesis of Structurally Modified Thiophene-Containing Amines

The synthesis of thiophene-containing amines is a cornerstone of research into this class of compounds. The thiophene (B33073) ring is a versatile scaffold found in many important compounds and materials. nih.gov General synthetic strategies for creating the thiophene nucleus, which can later be elaborated into amines, include the Paal-Knorr and Gewald synthesis methods. pharmaguideline.com The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide. pharmaguideline.comresearchgate.net The Gewald aminothiophene synthesis is a base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur to produce 2-aminothiophenes. pharmaguideline.com

The design of novel thiophene-containing amines often starts with a known scaffold, which is then modified. For instance, researchers have synthesized a variety of thiophene derivatives by starting with versatile building blocks like enaminones. nih.gov These intermediates can be reacted with different amines and other nucleophiles to create a library of new compounds. nih.govptfarm.pl For example, the reaction of (E)-ethyl 5-(3-(dimethylamino)acryloyl)-4-phenyl-2-(phenylamino)thiophene-3-carboxylate with various nitrogen nucleophiles has been explored to produce novel pyrazole (B372694) and pyridine (B92270) derivatives incorporating a thiophene moiety. nih.gov

Another approach involves the direct modification of simpler thiophene-containing starting materials. The synthesis of a tetradentate amine-thiophene-dione ligand was achieved by reacting thiophene-2-carboxaldehyde with ethane-1,2-diamine, followed by reduction with sodium borohydride (B1222165) (NaBH4) and subsequent condensation. who.int This multi-step process demonstrates a common strategy for building more complex amine structures from basic thiophene aldehydes. who.int

Detailed synthetic procedures often involve refluxing the reactants in a suitable solvent, such as ethanol (B145695), sometimes with an acid catalyst like acetic acid, for several hours to drive the reaction to completion. ptfarm.pl The resulting products are then isolated, purified (often by recrystallization), and characterized using techniques like IR, NMR spectroscopy, and elemental analysis to confirm their structure. nih.govnih.gov

Exploration of Positional Isomers and Their Chemical Properties

Positional isomerism plays a critical role in determining the chemical properties of thiophene derivatives. In the case of N-methyl-3-thiophen-ylpropan-1-amine, the point of attachment of the propyl-amine side chain to the thiophene ring is crucial. The side chain can be connected at the 2-position or the 3-position of the thiophene ring, leading to two distinct positional isomers: N-methyl-3-thiophen-2 -ylpropan-1-amine and N-methyl-3-thiophen-3 -ylpropan-1-amine.

The electronic properties of the thiophene ring differ between these positions. The C2 and C5 positions are generally more reactive towards electrophilic substitution than the C3 and C4 positions due to the influence of the sulfur atom's lone pairs, which contribute to the aromatic system. pharmaguideline.com This inherent difference in reactivity and electron density affects the properties of the corresponding isomers.

While direct comparative studies on the chemical properties of these specific isomers are not extensively detailed in the provided literature, related compounds offer insight. For example, the properties of N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2 -yl)propan-1-amine and its thiophen-3 -yl isomer have been documented. sigmaaldrich.com These compounds, although more complex, highlight the importance of the thiophene substitution pattern. The difference in the position of the thiophene group attachment leads to distinct chemical entities with unique identifiers and potentially different physical and chemical properties. sigmaaldrich.comfda.gov

| Property | Thiophen-2-yl Isomer Analogue | Thiophen-3-yl Isomer Analogue |

| Compound Name | N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride | N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine |

| Molecular Formula | C18H19NOS · HCl | C18H19NOS |

| Molecular Weight | Not specified for HCl salt | 297.41 g/mol |

| CAS Number | Not specified | 116817-27-7 |

| This table presents data for related analogue compounds to illustrate the distinction between positional isomers. |

Structure-Chemical Property Relationships within Derivative Libraries

Understanding the relationship between a molecule's structure and its chemical properties is a fundamental goal of chemical synthesis. By creating libraries of related derivatives and analyzing their properties, researchers can deduce structure-chemical property relationships (SCPR). For thiophene-containing amines, modifications can be made to the thiophene ring, the amine, or the propyl chain.

The reactivity of the thiophene ring itself is sensitive to the substituents it carries. researchgate.net Adding electron-withdrawing or electron-donating groups to the ring can alter its susceptibility to electrophilic or nucleophilic attack. The basicity of the amine group in N-methyl-3-thiophen-2-ylpropan-1-amine can also be modulated. For example, replacing the N-methyl group with larger alkyl groups or other functional groups would change the steric environment and electronic effects around the nitrogen atom, thereby influencing its ability to accept a proton.

| Derivative Type | Structural Modification | Expected Impact on Chemical Properties |

| N,N-dimethyl Analogue | Replacement of N-methyl with N,N-dimethyl | Increased steric hindrance around the nitrogen, potential change in basicity. |

| Naphthyloxy-substituted Analogue | Addition of a bulky naphthalenyloxy group | Increased lipophilicity, potential for π-stacking interactions. |

| Alcohol Intermediate | Presence of a hydroxyl group on the propyl chain | Increased polarity, ability to form hydrogen bonds, serves as a handle for further reactions. |

| Fused Heterocycle Derivatives | Condensation with other rings (e.g., pyrimidine) | Creates a more rigid, planar structure; alters electronic properties significantly. |

| This table outlines how different structural modifications on the core thiophene-amine structure are expected to influence chemical properties, based on general chemical principles and findings from related compounds. nih.govresearchgate.netnih.gov |

Derivatization for Enhanced Synthetic Utility

Derivatization refers to the process of chemically modifying a compound to make it suitable for a specific purpose or for further synthetic steps. The functional groups on this compound, namely the secondary amine and the aromatic thiophene ring, are prime sites for such modifications.

The secondary amine is a versatile functional handle. It can undergo a wide range of reactions, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of additional alkyl groups.

Condensation: Reaction with aldehydes or ketones to form imines or enamines, which are themselves useful synthetic intermediates. For example, the related compound 2-thiopheneethylamine can be condensed with other molecules to form Schiff bases. chemicalbook.com

An important application of derivatization is its use in multi-step synthesis. A closely related compound, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, serves as a key intermediate in the synthesis of more complex molecules. researchgate.net This alcohol derivative can be prepared with high purity and then used in subsequent steps, demonstrating how a derivatized form of the basic thiophene-propanolamine structure has significant synthetic utility. researchgate.net This highlights the role of such compounds not just as final products, but as crucial building blocks in the construction of more elaborate chemical architectures.

Applications in Chemical Research and Development

Role as Synthetic Intermediates in Complex Organic Synthesis

The structural backbone of N-methyl-3-thiophen-2-ylpropan-1-amine is a key component in the synthesis of more complex molecules, particularly in medicinal chemistry. Derivatives of this compound are categorized as important intermediates for the preparation of pharmacologically active substances. doveresearchlab.com

A prominent example is the synthesis of Duloxetine, where the core 3-thiophen-2-ylpropan-1-amine structure is fundamental. researchgate.net Research has detailed the synthesis of intermediates like (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, which serves as a precursor in the multi-step synthesis of Duloxetine. researchgate.net The process often involves creating the core amine structure and then introducing other functional groups, such as the naphthalenyloxy moiety, to achieve the final target molecule. researchgate.netgoogle.com This modular approach, relying on key intermediates like the title compound, is a common strategy in the development of complex chemical entities. google.com

Table 1: Examples of Related Compounds as Synthetic Intermediates This interactive table summarizes compounds related to this compound that are utilized as intermediates in organic synthesis.

| Compound Name | CAS Number | Role/Category |

|---|---|---|

| (R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | N/A | Intermediates, Fine Chemicals |

| N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | 116817-27-7 | Intermediates |

| (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine | 132335-46-7 | Intermediate for Duloxetine chemicalbook.com |

Utilization in Chiral Catalysis Research

The field of asymmetric synthesis often employs chiral molecules to catalyze reactions, yielding specific stereoisomers of a product. Chiral amines, in particular, can serve as ligands for metal catalysts or as organocatalysts themselves. The catalytic generation of chiral ester enolate equivalents from aldehydes using chiral N-heterocyclic carbenes (NHCs) is a powerful method in organocatalysis for creating stereochemically rich molecules. nih.gov

Development of Chiral Stationary Phases for Chromatographic Separations

The separation of enantiomers is critical in pharmaceutical development and chemical analysis. This is often achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). CSPs function by forming transient, diastereomeric complexes with the enantiomers of an analyte, leading to different retention times and thus, separation.

Research into CSPs often involves using various chiral molecules to assess the separation capabilities of new stationary phase materials. nih.gov A study on the enantioseparation of chiral amines used derivatives of these amines to test the effectiveness of amylose (B160209) and cellulose-based CSPs. nih.gov The study found that the degree of separation was dependent on the specific structure of the chiral amine and the type of polysaccharide-derived CSP used. nih.gov

This compound, as a chiral amine, is an ideal candidate for such research. It can be used as a test analyte to characterize and optimize new CSPs. Furthermore, its structure could be covalently bonded to a support matrix (like silica) to create a novel CSP, where its specific stereochemical and electronic properties would be used to resolve other racemic compounds.

Table 2: Principles of Chiral Separation Mentioned in Research This interactive table outlines key concepts from research on the chromatographic separation of chiral amines.

| Concept | Description | Relevance |

|---|---|---|

| Chiral Stationary Phase (CSP) | A stationary phase in chromatography that is chiral and can interact differently with enantiomers. nih.gov | Amylose and cellulose (B213188) tris(3,5-dimethylphenylcarbamate) are effective CSPs for chiral amines. nih.gov |

| Analyte Derivatization | Modifying the analyte with a derivatizing agent to enhance detection or interaction with the CSP. nih.gov | Chiral amines were derivatized with naphthaldehyde agents to facilitate separation. nih.gov |

| Molecular Docking | A computational method used to predict the binding orientation and affinity between a ligand (analyte) and a receptor (CSP). nih.gov | Used to understand the binding energies and elution order of enantiomers on the CSP. nih.gov |

Use as Reference Standards and Markers in Analytical Chemistry

In analytical chemistry, particularly in the quality control of pharmaceuticals, reference standards are essential for confirming the identity, purity, and strength of a substance. These standards are highly pure compounds used to calibrate analytical instruments and validate testing methods.

Several complex derivatives of this compound are utilized as certified reference materials or analytical standards. sigmaaldrich.com For instance, N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride is available as a TraceCERT® certified reference material. sigmaaldrich.com Isomeric impurities of active pharmaceutical ingredients, such as isomers of Duloxetine, are also used as standards to detect and quantify their presence in the final product. chemicalbook.com The availability of these compounds as well-characterized standards underscores their importance in maintaining the quality and consistency of chemical products. chemicalbook.comsigmaaldrich.com

Table 3: Examples of Related Compounds as Analytical Standards This interactive table lists compounds related to this compound used as reference materials in analytical chemistry.

| Compound Name/Code | CAS Number | Role/Designation |

|---|---|---|

| N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride | N/A | Certified Reference Material, Pharmaceutical Analytical Impurity (PAI) sigmaaldrich.com |

| Duloxetine Related Compound A | 1229828 | United States Pharmacopeia (USP) Reference Standard sigmaaldrich.com |

| rac Duloxetine 3-Thiophene Isomer Hydrochloride | N/A | Isomeric impurity of Duloxetine chemicalbook.com |

Future Research Directions in Synthetic and Mechanistic Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing N-methyl-3-thiophen-2-ylpropan-1-amine and its analogs is intrinsically linked to the principles of green chemistry. Researchers are increasingly focused on developing synthetic pathways that are not only efficient but also environmentally benign. nih.gov Key areas of future investigation include:

Metal-Free Catalysis: While metal-catalyzed reactions have been instrumental, the development of metal-free alternatives is a significant goal to minimize metal toxicity and waste. nih.gov This includes exploring organocatalysis and novel sulfur sources to construct the thiophene (B33073) ring. nih.govorganic-chemistry.org

Flow Chemistry and Process Intensification: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Future work will likely involve adapting and optimizing existing syntheses of the thiophene-propanamine core for flow systems.

Use of Greener Solvents: The exploration of reactions in environmentally friendly solvents like water, deep eutectic solvents, or even under solvent-free conditions is a critical research direction. rsc.orgunito.it For instance, Pd-catalyzed direct C–H arylation of thiophene derivatives has been successfully performed in water, showcasing a greener approach. unito.it

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. organic-chemistry.org Future syntheses will be evaluated based on their atom economy, aiming to reduce waste at the molecular level.

Advanced Spectroscopic Characterization of Complex Systems

A deeper understanding of the structure, dynamics, and interactions of this compound requires the application of advanced spectroscopic techniques. Future research will likely leverage these methods to probe complex systems involving this molecule.

Multi-dimensional NMR Spectroscopy: Advanced NMR techniques, such as 2D and 3D experiments, can provide detailed insights into the conformational dynamics and intermolecular interactions of the thiophene-propanamine core in solution. mdpi.com

Mass Spectrometry for Mechanistic Studies: Techniques like Mass-Analyzed Ion Kinetic Energy Spectroscopy (MIKES) can be employed to study the fragmentation pathways of thiophene derivatives upon ionization. researchgate.netresearchgate.net This can provide valuable information about the molecule's stability and reactivity.

In-situ Spectroscopic Monitoring: The use of in-situ techniques, such as ReactIR (Infrared) and Raman spectroscopy, will allow for real-time monitoring of reactions involving the thiophene-propanamine scaffold. This provides crucial data for understanding reaction mechanisms and optimizing conditions.

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) will be essential for determining and understanding their absolute stereochemistry.

Integration of Machine Learning in Reaction Prediction and Optimization

The intersection of artificial intelligence and chemistry is set to revolutionize how chemical reactions are discovered and optimized. nih.govjrfglobal.com For the thiophene-propanamine class of compounds, machine learning (ML) offers several exciting future directions.

Predictive Modeling of Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including yield and regioselectivity. nih.govresearchgate.net This can significantly accelerate the discovery of new synthetic routes to this compound derivatives.

Retrosynthesis Planning: AI-powered tools can assist chemists in designing synthetic pathways by proposing viable retrosynthetic disconnections. jrfglobal.commorressier.com This can help identify novel and more efficient routes to the target molecule.

Optimization of Reaction Conditions: Machine learning algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst) to identify the optimal conditions for maximizing yield and minimizing byproducts. jrfglobal.com

Exploration of New Chemical Transformations for the Thiophene-Propanamine Core

While the core structure of this compound is established, there is still significant room to explore new chemical transformations to create novel derivatives with unique properties. numberanalytics.com

C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the thiophene ring offers a more atom-economical and efficient way to introduce new substituents compared to traditional cross-coupling methods. unito.itnumberanalytics.com Future research will focus on developing selective C-H activation strategies for the thiophene-propanamine scaffold.

Late-Stage Functionalization: The ability to modify the molecule at a late stage in the synthetic sequence is highly desirable. Research into late-stage functionalization techniques will enable the rapid generation of a diverse library of derivatives for screening.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under mild conditions. Exploring photoredox-catalyzed transformations of the thiophene-propanamine core could lead to novel and previously inaccessible derivatives.

Multicomponent Reactions: Designing new multicomponent reactions that incorporate the thiophene-propanamine scaffold or its precursors in a single step can significantly improve synthetic efficiency. nih.govnih.gov

Computational Design of Novel Derivatives with Tailored Chemical Properties

Computational chemistry plays a pivotal role in modern drug discovery and materials science by enabling the in-silico design of molecules with specific properties. researchgate.netresearchgate.net For the thiophene-propanamine core, computational methods will be instrumental in designing the next generation of derivatives.

Structure-Property Relationship Studies: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a wide range of molecular properties, such as electronic structure, reactivity, and spectroscopic signatures. mdpi.comnih.govnih.govjchps.com This allows for a systematic investigation of how structural modifications to the this compound framework influence its chemical behavior.

Virtual Screening: Large virtual libraries of thiophene-propanamine derivatives can be computationally screened to identify candidates with desired properties, such as specific binding affinities for a biological target or optimal electronic properties for materials applications. nih.govresearchgate.net

Molecular Dynamics Simulations: These simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound and its derivatives in different environments, which is crucial for understanding their behavior in biological systems or materials.

Q & A

Q. Methodological Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL) refines diffraction data to resolve bond lengths, angles, and stereochemistry . For thiophene-containing amines, planar sulfur ring conformations and dihedral angles between substituents are critical metrics .

- NMR spectroscopy : H and C NMR identify methyl groups (δ 2.2–2.5 ppm) and thiophene protons (δ 6.8–7.4 ppm). NOESY confirms spatial proximity of substituents.

- Mass spectrometry : High-resolution ESI-MS validates molecular formula (e.g., CHNS) .

How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer :

DFT with hybrid functionals (e.g., B3LYP) calculates:

- HOMO-LUMO gaps : Predicts reactivity; thiophene’s electron-rich sulfur enhances nucleophilicity at the amine group .

- Electrostatic potential maps : Identifies δ+ regions (amine nitrogen) for electrophilic interactions .

- Thermochemical accuracy : Atomization energies and ionization potentials are validated against experimental data (average deviation <3 kcal/mol) .

What in vitro models are suitable for evaluating the bioactivity of this compound?

Q. Methodological Answer :

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) with IC quantification.

- Target validation : Molecular docking (AutoDock Vina) against enzymes like cytochrome P450 or bacterial dihydrofolate reductase. Competitive binding assays confirm target engagement.

How do structural modifications (e.g., thiophene position) affect the compound’s bioactivity?

Q. Methodological Answer :

- Synthetic analogs : Replace thiophen-2-yl with thiophen-3-yl or furan derivatives. Compare activities via dose-response curves .

- Key findings : Thiophen-2-yl’s electronic effects (sulfur’s lone pairs) enhance binding to aromatic receptors vs. non-aromatic analogs.

- Data analysis : Use ANOVA to resolve contradictions between bioactivity studies (e.g., varying IC in different cell lines).

What chromatographic methods ensure purity and impurity profiling of this compound?

Q. Methodological Answer :

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) separate impurities like unreacted amines or oxidation byproducts (e.g., sulfoxides) .

- GC-MS : Quantifies volatile impurities (e.g., residual solvents) with electron ionization.

- Validation : Follow ICH guidelines for linearity (R >0.99), LOD/LOQ, and repeatability.

Which in vitro models assess the metabolic stability of this compound?

Q. Methodological Answer :

- Liver microsomes : Incubate compound with NADPH-supplemented microsomes (human/rat). Monitor depletion via LC-MS/MS over 60 minutes.

- Metabolite identification : High-resolution MS/MS fragments predicted metabolites (e.g., N-demethylation or thiophene oxidation) .

- CYP inhibition assays : Fluorescent probes (e.g., CYP3A4) determine competitive inhibition.

How do storage conditions impact the stability of this compound?

Q. Methodological Answer :

- Accelerated stability studies : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC.

- pH sensitivity : Amines are prone to protonation in acidic conditions, reducing solubility. Use neutral buffers (pH 7.4) for aqueous formulations.

- Light protection : Amber vials prevent thiophene photooxidation to sulfones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.